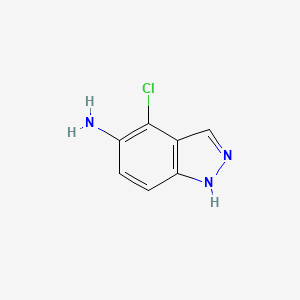
Ethyl 4-(chlorosulfonyl)butanoate
Descripción general
Descripción
Ethyl 4-(chlorosulfonyl)butanoate is a chemical compound with the empirical formula C6H11ClO4S . It has a molecular weight of 214.67 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of this compound isCCOC(CCCS(Cl)(=O)=O)=O . The InChI is 1S/C6H11ClO4S/c1-2-11-6(8)4-3-5-12(7,9)10/h2-5H2,1H3 .
Aplicaciones Científicas De Investigación
Asymmetric Synthesis in Drug Building Blocks
Ethyl (S)-4-chloro-3-hydroxy butanoate (ECHB), a derivative similar to Ethyl 4-(chlorosulfonyl)butanoate, has been identified as a crucial building block in the synthesis of drugs for hypercholesterolemia. Studies have shown that various microbial reductases can convert ethyl-4-chloro oxobutanoate (ECOB) into ECHB with high enantioselectivity. This synthesis process is essential in creating drugs functioning as 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitors. The enzyme-substrate docking studies have provided insights into substrate specificities and enantioselectivities, which are vital for asymmetric synthesis in pharmaceutical applications (Jung et al., 2010).
Enhancement in Reductase Activity
Modifications in yeast reductase, specifically YDL124W, have shown increased reductase activity when used with NADH as a cofactor instead of NADPH. This discovery is significant as NADPH is more expensive and less stable than NADH. Such enhancements in reductase activity are crucial for the efficient production of ECHB, a derivative of this compound. These advancements in enzymatic reactions contribute significantly to the cost-effective and stable production of pharmaceutical compounds (Jung et al., 2012).
Synthesis and Analytical Techniques
The synthesis of various compounds related to this compound has been documented, showing the versatility of this compound in creating different biologically active substances. For instance, the synthesis of 4-phenyl-2-butanone, an important medium in synthesizing medicine for inflammation reduction and other applications, involves processes like Claisen's condensation and substitution reactions, demonstrating the chemical reactivity and utility of this compound derivatives (Zhang, 2005).
Mecanismo De Acción
While specific information on the mechanism of action of Ethyl 4-(chlorosulfonyl)butanoate is not available, esters like this compound can undergo condensation reactions similar to the aldol reaction called a Claisen Condensation . In such reactions, one ester acts as a nucleophile while a second ester acts as the electrophile .
Safety and Hazards
Ethyl 4-(chlorosulfonyl)butanoate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .
Propiedades
IUPAC Name |
ethyl 4-chlorosulfonylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO4S/c1-2-11-6(8)4-3-5-12(7,9)10/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATIBNFNUAUDJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
319452-60-3 | |
| Record name | ethyl 4-(chlorosulfonyl)butanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



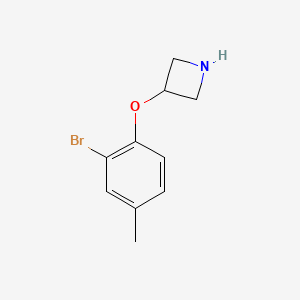
![2-(2-bromoethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B1373381.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-[(Z)-ethoxymethylidene]-1,3-butanedione](/img/structure/B1373386.png)
![5'-Hydroxyspiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B1373389.png)
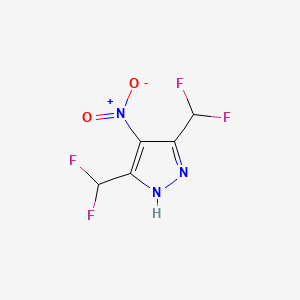
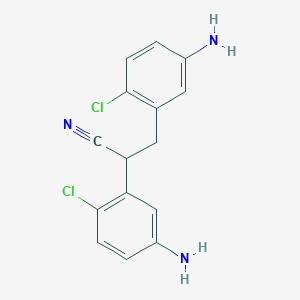
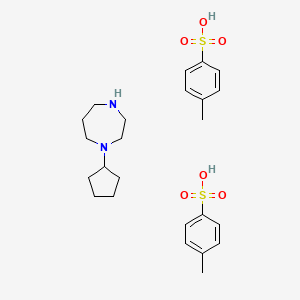


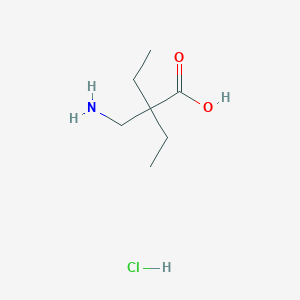
![{[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride](/img/structure/B1373401.png)

